molecular formula C21H16N4OS B12492011 N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B12492011
M. Wt: 372.4 g/mol
InChI Key: UEFOUUPSUXXVNY-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that features a naphthalene ring, a phenyl group, and a triazine ring connected via a sulfanyl-acetamide linkage

Properties

Molecular Formula

C21H16N4OS

Molecular Weight

372.4 g/mol

IUPAC Name

N-naphthalen-1-yl-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H16N4OS/c26-20(23-18-12-6-10-15-7-4-5-11-17(15)18)14-27-21-22-13-19(24-25-21)16-8-2-1-3-9-16/h1-13H,14H2,(H,23,26)

InChI Key

UEFOUUPSUXXVNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable base.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting a thiol compound with the triazine derivative.

    Attachment of the Naphthalene Ring: The final step involves the acylation of the naphthalene ring with the sulfanyl-acetamide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and various bases or acids can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its unique electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]ethanamide
  • N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]propionamide

Uniqueness

N-(naphthalen-1-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and materials science.

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